molecular formula C18H38N2O B3287171 Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- CAS No. 84005-00-5

Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-

Cat. No.: B3287171
CAS No.: 84005-00-5
M. Wt: 298.5 g/mol
InChI Key: JJKLIVJYSIQYCA-KRWDZBQOSA-N
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Description

Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-: is an organic compound with the molecular formula C18H38N2O. It is a derivative of pentanamide, characterized by the presence of an amino group at the second position, a dodecyl chain at the nitrogen atom, and a methyl group at the fourth position. The (2S) configuration indicates the stereochemistry of the molecule, specifying that the amino group is on the left side in the standard Fischer projection.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-methylpentanoic acid and dodecylamine.

    Amide Bond Formation: The carboxylic acid group of 2-amino-4-methylpentanoic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This is followed by the addition of dodecylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- can undergo oxidation reactions, typically involving the amino group or the dodecyl chain. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the amide bond or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group or the dodecyl chain. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Formation of oxidized derivatives, such as N-oxide or hydroxylated products.

    Reduction: Formation of reduced derivatives, such as primary amines or alcohols.

    Substitution: Formation of substituted derivatives, such as N-alkylated or N-acylated products.

Scientific Research Applications

Chemistry: Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of novel materials.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the design of peptide-based drugs and as a model compound for studying amide bond formation and stability.

Medicine: Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- has potential applications in medicinal chemistry. It is investigated for its pharmacological properties and its ability to interact with specific biological targets, making it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, lubricants, and other functional materials.

Mechanism of Action

The mechanism of action of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- involves its interaction with specific molecular targets. The amino group and the dodecyl chain play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pentanamide, 2-amino-N-dodecyl-, (2S)-: Lacks the methyl group at the fourth position.

    Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2R)-: Has the opposite stereochemistry at the second position.

    Hexanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-: Has an additional carbon in the amide chain.

Uniqueness: Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- is unique due to its specific stereochemistry and the presence of both the dodecyl chain and the methyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-amino-N-dodecyl-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38N2O/c1-4-5-6-7-8-9-10-11-12-13-14-20-18(21)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3,(H,20,21)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKLIVJYSIQYCA-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20707963
Record name N-Dodecyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84005-00-5
Record name N-Dodecyl-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20707963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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